An In-depth Technical Guide to the Chemical and Molecular Properties of Mc-VC-PAB-SN38
An In-depth Technical Guide to the Chemical and Molecular Properties of Mc-VC-PAB-SN38
This guide provides a detailed examination of Mc-VC-PAB-SN38, a pivotal drug-linker conjugate utilized in the development of advanced Antibody-Drug Conjugates (ADCs). We will dissect its molecular architecture, analyze the function of each constituent component, and discuss the physicochemical properties that govern its application in targeted cancer therapy. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this widely adopted ADC payload system.
Introduction: The Architecture of a Precision-Guided Cytotoxin
Mc-VC-PAB-SN38 is a sophisticated chemical entity designed to synergize the tumor-targeting specificity of a monoclonal antibody with the potent, cell-killing activity of the topoisomerase I inhibitor, SN38. It is not a standalone therapeutic but rather a critical component—the "warhead"—that is conjugated to an antibody to create a targeted ADC. The success of such an ADC hinges on the intelligent design of this drug-linker, which must remain stable in systemic circulation and execute a precise, multi-step activation sequence only upon internalization into the target cancer cell.
The structure of Mc-VC-PAB-SN38 can be deconstructed into four distinct functional modules:
-
Maleimidocaproyl (Mc): A thiol-reactive conjugation group.
-
Valine-Citrulline (VC): A protease-cleavable dipeptide linker.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer.
-
SN38: The cytotoxic payload.
This modular design ensures that the potent SN38 payload remains inertly tethered to the antibody until it reaches the unique enzymatic environment of the cancer cell's lysosome.
Physicochemical and Molecular Weight Properties
The fundamental properties of Mc-VC-PAB-SN38 are summarized below. These values are critical for stoichiometric calculations during ADC conjugation, analytical characterization, and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₅₈N₈O₁₃ | [1][2] |
| Molecular Weight | 991.05 g/mol | [1][2][3] |
| Exact Mass | 990.412 g/mol | [2] |
| CAS Number | 1801838-28-7 | [1][3][4] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Solubility | Soluble in DMSO; poorly soluble in water | [1][5] |
| Storage | Store at -20°C, protected from light, under nitrogen | [1][6] |
Deconstruction of the Molecular Components
A thorough understanding of Mc-VC-PAB-SN38 requires a detailed analysis of each component's specific role in the ADC's mechanism of action.
Mc (Maleimidocaproyl): The Antibody Anchor
The Maleimidocaproyl (Mc) group serves as the covalent attachment point to the monoclonal antibody.[7] Its maleimide ring is highly reactive towards sulfhydryl (thiol) groups, making it ideal for cysteine-based conjugation.[7][8] This is typically achieved by reducing the antibody's interchain disulfide bonds to expose free cysteine residues, which then readily undergo a Michael addition reaction with the maleimide moiety to form a stable thioether bond.[8] The six-carbon caproyl chain acts as a spacer, potentially reducing steric hindrance between the antibody and the rest of the drug-linker construct.[7][9]
VC (Valine-Citrulline): The Environment-Sensing Trigger
The Valine-Citrulline (VC) dipeptide is the cornerstone of the linker's conditional stability.[][11] It is designed to be exceptionally stable in the bloodstream, preventing premature release of the toxic payload.[12][13] However, upon internalization of the ADC into a target cell and trafficking to the lysosome, the VC linker is recognized and efficiently cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][13] The cleavage occurs at the amide bond C-terminal to the citrulline residue, initiating the drug release sequence.[13][14] This enzymatic trigger is a key reason for the improved therapeutic window of ADCs utilizing this linker compared to those with purely chemical cleavage mechanisms.[11]
PAB (p-Aminobenzyl Alcohol): The Self-Immolative Spacer
The p-Aminobenzyl (PAB) group functions as an electronic cascade system, often referred to as a "self-immolative" or "traceless" spacer.[15] It connects the VC trigger to the SN38 payload. While the VC linker is intact, the PAB spacer is stable. However, the enzymatic cleavage of the VC linker exposes a free aniline group on the PAB moiety. This event triggers a spontaneous and rapid 1,6-elimination reaction. The electron pair from the aniline nitrogen initiates an electronic cascade that results in the release of the payload (SN38), with the spacer fragmenting into carbon dioxide and p-aminobenzyl aniline.[15] This self-immolation is critical because it ensures the liberated drug is the native, unmodified SN38, without any residual linker fragments that could impede its activity.
SN38: The Cytotoxic Payload
SN38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the prodrug irinotecan and is a highly potent anti-neoplastic agent.[16][17] Its cytotoxicity is approximately 100 to 1,000 times greater than that of irinotecan itself.[17][18]
Mechanism of Action: SN38 exerts its cell-killing effect by inhibiting DNA topoisomerase I.[16][19] Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[5][18] SN38 intercalates into the DNA-topoisomerase I complex, stabilizing this "cleavable complex."[16][18] When the DNA replication fork collides with this stabilized complex, it leads to irreversible double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).[16]
A critical feature of SN38 is its pH-dependent lactone ring.[5][18] This ring is essential for its topoisomerase I inhibitory activity. At acidic pH (≤4.5), the active lactone form is stable. However, at physiological pH (7.4), an equilibrium exists with an inactive, open-ring carboxylate form, which reduces the drug's overall efficacy.[5][18] This inherent instability and poor water solubility are major limitations to its systemic use as a standalone drug, making it an ideal candidate for targeted delivery via an ADC.[18][20]
Integrated Mechanism of Action: From Targeting to Apoptosis
The sequential action of the Mc-VC-PAB-SN38 components creates a highly regulated drug delivery system. The entire process, from antibody binding to cell death, is visualized below.
Chemical Structure Visualization
The complete chemical structure of Mc-VC-PAB-SN38 illustrates the covalent linkages between the four key modules.
Key Experimental Protocols
The characterization and implementation of Mc-VC-PAB-SN38 in ADC development involve several critical experimental workflows.
Protocol: Cysteine-Based Antibody Conjugation
This protocol outlines the general steps for conjugating the thiol-reactive Mc-VC-PAB-SN38 to a monoclonal antibody.
-
Antibody Reduction:
-
Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-20 molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.
-
Remove excess TCEP using a desalting column (e.g., PD-10).
-
-
Conjugation Reaction:
-
Dissolve Mc-VC-PAB-SN38 in an organic co-solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Slowly add a calculated molar excess of the Mc-VC-PAB-SN38 solution to the chilled, reduced antibody solution while gently stirring. A typical starting ratio is 5-10 moles of drug-linker per mole of antibody.
-
Allow the reaction to proceed for 1-2 hours at 4°C or room temperature, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a molar excess of N-acetylcysteine.
-
Purify the resulting ADC from unconjugated drug-linker and other reagents using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.
-
Assess purity and aggregation levels using SEC.
-
Confirm the final conjugate mass via mass spectrometry.
-
Protocol: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its behavior in vivo.
-
Incubation:
-
Incubate the purified ADC at a defined concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.
-
Include a control group with the ADC in buffer (e.g., PBS) to assess intrinsic stability.
-
-
Time-Point Sampling:
-
Collect aliquots from the incubation mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately process the samples to halt any further degradation, often by flash-freezing or protein precipitation.
-
-
Sample Processing and Analysis:
-
For analysis of released payload, precipitate plasma proteins using a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant containing the released SN38.
-
Quantify the concentration of released SN38 using a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Plot the concentration of released payload over time to determine the rate of drug-linker cleavage and calculate the ADC's plasma half-life.
-
Conclusion
Mc-VC-PAB-SN38 is a highly engineered and clinically validated drug-linker system that exemplifies the principles of modern ADC design. Its modular architecture, featuring a stable conjugation moiety, a highly specific enzymatic cleavage site, a traceless self-immolative spacer, and a potent cytotoxic payload, provides a robust platform for developing effective and safer cancer therapeutics. A deep understanding of its chemical structure, molecular properties, and integrated mechanism of action is essential for any scientist or researcher working to harness its potential in the next generation of antibody-drug conjugates.
References
-
MedChemExpress. Mc-VC-PAB-SN38. [URL: https://www.medchemexpress.com/mc-vc-pab-sn38.html][1]
-
Creative Biolabs. Mc-vc-PAB-SN38 (CAT#: ADC-S-023). [URL: https://www.creative-biolabs.com/adc/mc-vc-pab-sn38-item-5069.htm][16]
-
Ma, P., et al. (2017). In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes. International Journal of Nanomedicine, 12, 5935–5948. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5546830/][18]
-
CellMosaic. Antibody or Protein SN38 Conjugation Kit with VC-PAB-Linker. [URL: https://www.cellmosaic.com/antibody-or-protein-sn38-conjugation-kit-with-vc-pab-linker.html][3]
-
Invivochem. Mc-VC-PAB-SN38. [URL: https://www.invivochem.com/products/mc-vc-pab-sn38][2]
-
BroadPharm. MC-Val-Cit-PAB-SN38. [URL: https://broadpharm.com/products/mc-val-cit-pab-sn38-1801838-28-7][4]
-
MCE. Mc-VC-PAB-SN38. [URL: https://www.medchemexpress.cn/mc-vc-pab-sn38.html][6]
-
Creative Diagnostics. Anti-Tumor Mechanism of SN38. [URL: https://www.creative-diagnostics.com/blog/index.php/anti-tumor-mechanism-of-sn38/][5]
-
Wikipedia. SN-38. [URL: https://en.wikipedia.org/wiki/SN-38][17]
-
BroadPharm. SN-38. [URL: https://broadpharm.com/products/sn-38-86639-52-3][19]
-
National Cancer Institute. Definition of liposomal SN-38. [URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/liposomal-sn-38][20]
-
Kim, E. G., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01375][21]
-
BOC Sciences. Val-Cit Linkers in Antibody-Drug Conjugates. [URL: https://www.bocsci.com/blog/val-cit-linkers-in-antibody-drug-conjugates/][]
-
Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6023863/][12]
-
APExBIO. Mc-VC-PAB-SN38. [URL: https://www.apexbt.com/mc-vc-pab-sn38.html][22]
-
Creative Biolabs. Custom Synthesis of ADC Linker-payload SET. [URL: https://www.creative-biolabs.com/adc/resource/custom-synthesis-of-adc-linker-payload-set.pdf][23]
-
TargetMol. MC-VC-PAB-DMEA-SN38. [URL: https://www.targetmol.com/product/MC-VC-PAB-DMEA-SN38][24]
-
Anami, Y., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Journal of Biological Chemistry, 298(3), 101664. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8919632/][14]
-
Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Current Pharmaceutical Design, 22(42), 6466-6478. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5325888/][11]
-
BenchChem. The Pivotal Role of the p-Aminobenzyl Group in Ala-Ala-Asn-PAB Linkers for Targeted Drug Delivery. [URL: https://www.benchchem.com/blog/the-pivotal-role-of-the-p-aminobenzyl-group-in-ala-ala-asn-pab-linkers-for-targeted-drug-delivery/]
-
BenchChem. An In-depth Technical Guide to the Valine-Citrulline PABC Linker in Antibody-Drug Conjugates. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-valine-citrulline-pabc-linker-in-antibody-drug-conjugates/][13]
-
SlideShare. Synthesis of adc linker payload. [URL: https://www.slideshare.net/CreativeBiolabs/synthesis-of-adc-linker-payload-pdf][25]
-
Jiang, X., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry, 29(3), 846-854. [URL: https://pubmed.ncbi.nlm.nih.gov/29465203/][26]
-
Piras, M., et al. (2021). Innovative linker strategies for tumor-targeted drug conjugates. La Chimica & l'Industria, 1, 84-93. [URL: https://air.unimi.it/retrieve/handle/2434/796635/1449520/CI_2021_1_15.pdf][15]
-
BenchChem. The Pivotal Role of the Maleimidocaproyl (MC) Linker in Antibody-Drug Conjugates: A Technical Guide. [URL: https://www.benchchem.com/blog/the-pivotal-role-of-the-maleimidocaproyl-mc-linker-in-antibody-drug-conjugates-a-technical-guide/][8]
-
Walsh, S. J., et al. (2014). Current ADC Linker Chemistry. Pharmaceutical Research, 31(8), 1957-1970. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4098239/][7]
-
ResearchGate. Chemical structure of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (INNO-206). [URL: https://www.researchgate.net/figure/Chemical-structure-of-the-6-maleimidocaproyl-hydrazone-derivative-of-doxorubicin_fig1_232230005][9]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mc-VC-PAB-SN38 | Drug-Linker Conjugates for ADC | 1801838-28-7 | Invivochem [invivochem.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. MC-Val-Cit-PAB-SN38, ADC linker, 1801838-28-7 | BroadPharm [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mc-VC-PAB-SN38 | ADC药物-Linker偶联物 | MCE [medchemexpress.cn]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. Mc-vc-PAB-SN38 - Creative Biolabs [creative-biolabs.com]
- 17. SN-38 - Wikipedia [en.wikipedia.org]
- 18. dovepress.com [dovepress.com]
- 19. SN-38, 86639-52-3 | BroadPharm [broadpharm.com]
- 20. Facebook [cancer.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. apexbt.com [apexbt.com]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. MC-VC-PAB-DMEA-SN38_TargetMol [targetmol.com]
- 25. Synthesis of adc linker payload | PDF [slideshare.net]
- 26. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
